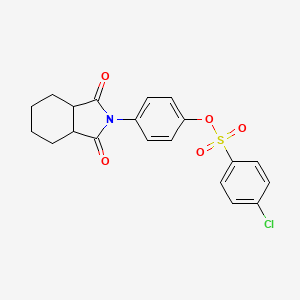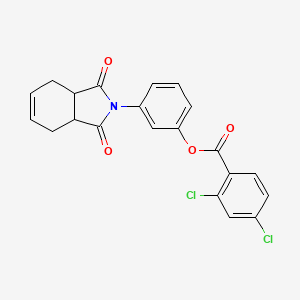![molecular formula C18H21BrN2O2 B4007444 5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007444.png)
5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde
説明
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, showcasing methodologies applicable to 5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione under reflux conditions in ethanol produces derivatives in high yield, characterized by spectroscopic and thermal tools, and confirmed by X-ray single crystal diffraction (Barakat et al., 2017).
Molecular Structure Analysis
The molecular structure is elucidated using techniques such as X-ray diffraction, DFT, and thermal analysis. The Hirshfeld surface analysis reveals short intermolecular connections, highlighting the molecule's intricate structural details. The molecular electrostatic potential map shows electrophilic and nucleophilic regions, assisting in understanding reactivity patterns (Barakat et al., 2017).
Chemical Reactions and Properties
Chemical reactions, such as the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, are vital for understanding the compound's chemical behavior. The desired organic compound exhibits good thermal stability up to 215°C, suggesting robustness in various chemical environments (Barakat et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability, are critical for applications in materials science and chemistry. The compound demonstrates good thermal stability, which could be advantageous for its use in high-temperature applications (Barakat et al., 2017).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity and stability, are inferred from its synthesis and molecular structure. The analysis of molecular orbitals and electronic spectra via TD-DFT results contributes to understanding the compound's chemical properties, providing insights into potential reactivity and applications in various fields (Barakat et al., 2017).
科学的研究の応用
Intermolecular Interactions and Crystal Structure Analysis
One notable application of 5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde in scientific research is its involvement in studies of intermolecular interactions and crystal structure. A study by Barakat et al. (2017) focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde to form a complex organic compound, which was then analyzed using various spectroscopic and thermal tools, X-ray single crystal diffraction, Hirshfeld surface analysis, and DFT calculations. This research highlighted the compound's good thermal stability and provided insights into its electronic structure and intermolecular interactions, which are crucial for understanding material properties and designing new compounds with desired characteristics (Barakat et al., 2017).
Formation of Hydrogen-Bonded Structures
Another study highlighted the ability of molecules derived from 5-bromo-1H-indole-3-carbaldehyde to form specific hydrogen-bonded structures, leading to the assembly of molecules into ribbons. This characteristic is significant in the field of supramolecular chemistry, where the formation of ordered structures is a key objective for developing new materials and understanding biological processes at the molecular level (Ali, Halim, & Ng, 2005).
Synthetic Applications and Derivative Formation
The compound also serves as a precursor in the synthesis of various organic compounds. For example, Parrick et al. (1989) discussed the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones from indoles, including derivatives of 5-bromo-1H-indole-3-carbaldehyde, showcasing its utility in creating precursors for further chemical transformations. Such studies are fundamental in organic synthesis, enabling the development of new drugs, materials, and chemicals with specific functions (Parrick et al., 1989).
Marine Natural Products Research
Furthermore, the investigation of marine natural products led to the isolation of bromoindoles, including derivatives similar to 5-bromo-1H-indole-3-carbaldehyde, from marine sponges. Such research contributes to the discovery of new natural products with potential pharmacological activities, expanding the chemical diversity available for drug discovery and development (Rasmussen et al., 1993).
Anticonvulsant Activity Research
In the field of medicinal chemistry, the synthesis of novel compounds derived from indole carbaldehydes, including structures related to 5-bromo-1H-indole-3-carbaldehyde, has been explored for their potential anticonvulsant activities. This research is crucial for developing new therapeutic agents for treating neurological disorders such as epilepsy (Gautam, Gupta, & Yogi, 2021).
特性
IUPAC Name |
5-bromo-1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-12-4-3-5-13(2)21(12)18(23)10-20-9-14(11-22)16-8-15(19)6-7-17(16)20/h6-9,11-13H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSNXPMIZDBIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007378.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)
![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide](/img/structure/B4007409.png)


![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007423.png)
![ethyl 2-cyclohexyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4007425.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4007428.png)
![2-[2-(methylthio)phenyl]isonicotinamide](/img/structure/B4007438.png)
![6-[(5-bromo-2-furyl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4007451.png)